REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17](C)[CH:18]=3)[N:13]([CH2:21][C:22]([OH:24])=[O:23])[C:12]=2[CH3:25])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(OC(=O)CN1C2C(=CC(C)=CC=2)C(S(C2C=CC([Cl:50])=CC=2)(=O)=O)=C1C)C>>[Cl:50][C:16]1[CH:15]=[C:14]2[C:19]([C:11]([S:8]([C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=3)(=[O:10])=[O:9])=[C:12]([CH3:25])[N:13]2[CH2:21][C:22]([OH:24])=[O:23])=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1=C(N(C2=CC=C(C=C12)C)CC(=O)O)C
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Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C(=C(C2=CC(=CC=C12)C)S(=O)(=O)C1=CC=C(C=C1)Cl)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=C(N(C2=C1)CC(=O)O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |